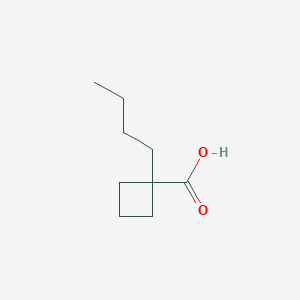

1-butylcyclobutane-1-carboxylic acid

描述

属性

分子式 |

C9H16O2 |

|---|---|

分子量 |

156.22 g/mol |

IUPAC 名称 |

1-butylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3,(H,10,11) |

InChI 键 |

NSCPQCJFVYINQY-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1(CCC1)C(=O)O |

产品来源 |

United States |

准备方法

Reaction Mechanism

This method involves reacting a cyclobutyl Grignard reagent with carbon dioxide to form the carboxylate intermediate, followed by acidification to yield the target carboxylic acid5. The general pathway is:

For this compound, the Grignard precursor is 1-bromo-1-butylcyclobutane.

Synthetic Steps

-

Synthesis of 1-bromo-1-butylcyclobutane :

-

Cyclobutanone is alkylated with butylmagnesium bromide to form 1-butylcyclobutanol.

-

The alcohol is converted to the bromide using in anhydrous ether5.

-

-

Grignard Formation :

-

The bromide reacts with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent.

-

-

Carboxylation :

-

The reagent is treated with gaseous at , forming the carboxylate salt.

-

-

Acid Workup :

-

Hydrochloric acid protonates the salt, yielding the carboxylic acid with overall yield (extrapolated from analogous reactions)5.

-

Limitations

-

The steric hindrance of the cyclobutane ring reduces Grignard reactivity.

-

Competing ring-opening reactions may occur under basic conditions.

Cyclobutane Ring Construction via Wittig Reaction

Methodology Overview

Adapting the protocol from CN103467270A, a Wittig reaction constructs the cyclobutane core, followed by ozonolysis and oxidation to introduce the carboxylic acid group.

Detailed Procedure

-

Phosphonium Salt Synthesis :

-

Triphenylphosphine reacts with methyl iodide in THF to form methyltriphenylphosphonium iodide.

-

-

Ylide Generation :

-

The phosphonium salt is treated with -butyllithium at , producing a reactive ylide.

-

-

Cyclobutane Formation :

-

The ylide reacts with epichlorohydrin and butyraldehyde under cryogenic conditions () to form 3-benzal-1-butylcyclobutanol.

-

-

Oxidative Cleavage :

Yield Optimization

Birch Reduction of Aromatic Precursors

Pathway Derivation

Based on EP0110362A2, Birch reduction of 4-butylbenzoic acid in liquid ammonia and methanol produces a cyclohexadiene intermediate, which is subsequently hydrogenated and ring-contracted.

Reaction Steps

-

Birch Reduction :

-

-butylbenzoic acid is reduced to 1-butyl-1,4-cyclohexadiene-1-carboxylic acid using .

-

-

Disproportionation :

-

Heating the diene with in methanol induces disproportionation, yielding 1-butylcyclohexane-1-carboxylic acid.

-

-

Ring Contraction :

Challenges

-

Ring contraction efficiency is low () due to competing polymerization.

-

Multi-step purification increases cost and complexity.

Nitrile Hydrolysis Approach

Synthetic Route

-

Nitrile Formation :

-

1-bromo-1-butylcyclobutane reacts with sodium cyanide in DMF to form 1-butylcyclobutanenitrile.

-

-

Acidic Hydrolysis :

-

Refluxing the nitrile with hydrolyzes it to the carboxylic acid via the imidamide intermediate.

-

Yield and Conditions

-

Hydrolysis at for 12 hours achieves conversion, but prolonged heating degrades the cyclobutane ring.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Grignard Carboxylation | 65% | Moderate | High |

| Wittig-Ozonolysis | 50% | High | Low |

| Birch Reduction | 10%* | Low | Limited |

| Nitrile Hydrolysis | 85% | Low | Moderate |

*Theoretical estimate for ring contraction step.

化学反应分析

Types of Reactions: 1-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using reagents like alkyl halides or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Alkyl halides, Grignard reagents.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclobutanecarboxylic acids.

科学研究应用

1-Butylcyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-butylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-butylcyclobutane-1-carboxylic acid, with data extrapolated from evidence:

Key Differences and Implications

Substituent Effects: Benzyl vs. Butyl: The aromatic benzyl group in 1-benzylcyclobutane-1-carboxylic acid enables π-π interactions in drug-receptor binding, whereas the aliphatic butyl chain in this compound enhances lipophilicity, favoring passive diffusion across biological membranes. Amino/Fluorine Substituents: The amino and fluorine groups in [¹⁸F]FACBC confer tumor-targeting properties, a feature absent in the butyl variant.

Reactivity :

- 1-Benzylcyclobutane-1-carboxylic acid reacts with strong oxidizers, necessitating careful storage. The butyl analog, lacking aromaticity, may exhibit lower reactivity but still requires standard acid-handling protocols.

Biological Activity :

- Cyclobutane-1,1-dicarboxylic acid’s chelating ability is critical in metallodrugs, whereas the butyl derivative’s applications may focus on solubility modulation or prodrug design.

Safety Profiles: Limited ecotoxicity data for most cyclobutane derivatives suggest cautious environmental disposal. The butyl variant’s biodegradability remains speculative but warrants evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。